2-(methylthio)-6-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one
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Overview
Description
2-(methylthio)-6-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-6-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction proceeds under reflux conditions to yield the desired pyrimidine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-6-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The phenyl and m-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
2-(methylthio)-6-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 2-(methylthio)-6-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These compounds share a similar pyrimidine core and have been studied for their biological activities.
4-(methylthio)-6-m-tolyl-5-(trifluoromethyl)pyrimidin-2-amine: Another pyrimidine derivative with different substituents, showing varied chemical and biological properties.
Uniqueness
2-(methylthio)-6-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylthio, phenyl, and m-tolyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
89069-48-7 |
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Molecular Formula |
C18H16N2OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C18H16N2OS/c1-13-7-6-10-15(11-13)20-17(21)12-16(19-18(20)22-2)14-8-4-3-5-9-14/h3-12H,1-2H3 |
InChI Key |
LTGCPWFGPCIGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C=C(N=C2SC)C3=CC=CC=C3 |
Origin of Product |
United States |
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